1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Overview
Description
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
Scientific Research Applications
Oxidative Rearrangements
Research has shown that tricyclic vinylcyclobutanes, which are structurally related to 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, undergo oxidative cycloreversion. This process leads to the formation of various radical cations and hydrocarbons, demonstrating the compound's potential in studying oxidative rearrangements in chemical reactions (Grota, Mattay, Piech, & Bally, 2006).
Electron-Transfer Properties
In a study involving superphane complexes, which are related to cyclic compounds like this compound, the electron-transfer properties were investigated. This research provides insights into the electronic interactions and oxidation properties of complex molecular structures, which could be relevant for similar compounds (Stoll, Lovelace, Geiger, Schimanke, Hyla-Kryspin, & Gleiter, 1999).
Synthesis and Reactions of Cyclic Hydrocarbon Rings
The synthesis and reactions of skipped cyclic ene- and dienediynes, closely related to this compound, have been studied. This includes the formation of different cyclic hydrocarbon rings and their reactions, highlighting the chemical versatility and potential applications in organic synthesis (Gleiter, Merger, & Nuber, 1992).
Polymerization Studies
Cyclopolymerization of nonconjugated dienes, which can be structurally related to this compound, has been explored toproduce polymers with complex stereochemistry. This research sheds light on the potential of similar compounds in creating stereochemically complex polymers, which could have applications in materials science and engineering (Edson & Coates, 2009).
Isomerization Studies
The isomerization of similar compounds, like cis,cis-1,6-cyclodecadiene, has been studied in the presence of rhodium complexes. This research helps in understanding the isomerization mechanisms of cyclic dienes, which could be applicable to this compound, potentially leading to new synthetic routes and applications in organic chemistry (Schmitt & Jonassen, 1973).
Radical Cation Studies
The study of radical cations, similar to those derived from 1,5-hexadiene, provides insights into the behavior of radical cations formed from cyclic dienes like this compound. Understanding these radical cations is crucial for applications in photochemistry and radical chemistry (Wolkoff & Holmes, 1982).
Mechanism of Action
Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .
Target of Action
It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .
Mode of Action
The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .
Biochemical Pathways
Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .
Action Environment
The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .
Biochemical Analysis
Biochemical Properties
Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .
Cellular Effects
Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .
Molecular Mechanism
The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .
Temporal Effects in Laboratory Settings
The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .
Metabolic Pathways
Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclic compound through a Diels-Alder reaction, followed by a Wittig reaction to introduce the methylene and methyl groups. The final step involves an isomerization reaction to form the desired product.", "Starting Materials": ["Cyclopentadiene", "1,3-Butadiene", "Isopropylmagnesium bromide", "Methyltriphenylphosphonium bromide", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol"], "Reaction": ["1. Cyclopentadiene and 1,3-butadiene undergo a Diels-Alder reaction in the presence of a Lewis acid catalyst to form the cyclic compound 1,6-cyclodecadiene.", "2. The cyclic compound is then reacted with isopropylmagnesium bromide to form a magnesium alkoxide intermediate.", "3. Methyltriphenylphosphonium bromide is added to the reaction mixture, which undergoes a Wittig reaction to introduce the methylene group at the 5-position of the cyclic compound.", "4. The resulting compound is then treated with sodium hydroxide to deprotonate the cyclopentadiene ring, followed by acidification with hydrochloric acid to protonate the cyclopentadiene ring and form the desired product.", "5. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent."] } | |
CAS No. |
37839-63-7 |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
InChI Key |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
germacrene D germacrene D, (S-(E,E))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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